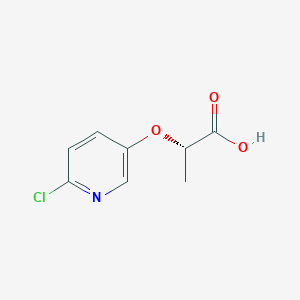
Methyl 2-((5-((3-(trifluoromethyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry. Trifluoromethyl groups are often used in medicinal chemistry due to their ability to modify the chemical properties of drug molecules .
Molecular Structure Analysis
The trifluoromethyl group is a strong electron-withdrawing group, which can significantly affect the electronic properties of the molecule. It can also influence the molecule’s shape and reactivity .Chemical Reactions Analysis
The trifluoromethyl group is stable under a wide range of conditions, but its presence can influence how the molecule reacts with other substances. For example, it can increase the acidity of adjacent protons .Physical And Chemical Properties Analysis
The trifluoromethyl group is highly electronegative, which can influence the physical and chemical properties of the compound, such as its polarity, boiling point, and stability .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Methyl 2-((5-((3-(trifluoromethyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate and its derivatives exhibit promising anticancer activities. For instance, a study on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against various cancer cell lines, with some derivatives outperforming the reference drug etoposide (Ravinaik et al., 2021).
Corrosion Inhibition
Compounds containing the 1,3,4-oxadiazole moiety, such as the closely related 5-((2-methl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol derivatives, have demonstrated significant corrosion inhibition capabilities on mild steel in acidic environments. Their effectiveness is evidenced through various methods, including electrochemical, SEM, and computational studies, suggesting potential industrial applications for protecting metal surfaces (Ammal et al., 2018).
Microbial Inhibition
Some derivatives of this compound have been investigated for their antimicrobial properties. For example, a study on synthesized 1,3,4-oxadiazole derivatives evaluated their in vitro antibacterial and antifungal activities, demonstrating variable activity against both Gram-positive and Gram-negative bacteria as well as fungal strains, highlighting their potential as antimicrobial agents (Desai et al., 2016).
Drug-likeness and Microbial Investigation
The in silico approach towards predicting the drug-likeness of compounds bearing the 1,3,4-oxadiazole ring, including in vitro microbial investigation and formation of dihydropyrrolone conjugates, indicates that these compounds possess excellent drug-likeness properties. Their antimicrobial efficacy against various bacterial and fungal strains further underscores their potential in pharmaceutical applications (Pandya et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
The use of trifluoromethyl groups in organic and medicinal chemistry is a vibrant field of research. Future directions may include developing new methods for introducing the trifluoromethyl group into molecules, studying its effects on molecular properties, and exploring its potential applications in drug design .
Eigenschaften
IUPAC Name |
methyl 2-[[5-[[[3-(trifluoromethyl)benzoyl]amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O4S/c1-23-11(21)7-25-13-20-19-10(24-13)6-18-12(22)8-3-2-4-9(5-8)14(15,16)17/h2-5H,6-7H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXOCNQIFKLGLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine](/img/structure/B2565205.png)
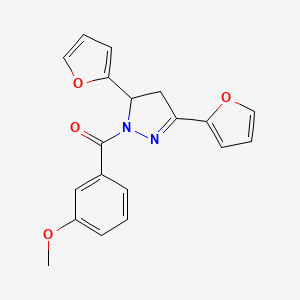
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-methoxy-4-(methylsulfanyl)benzoate](/img/structure/B2565210.png)

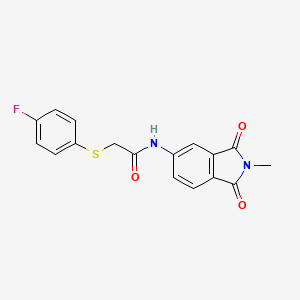
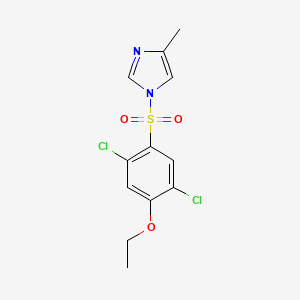
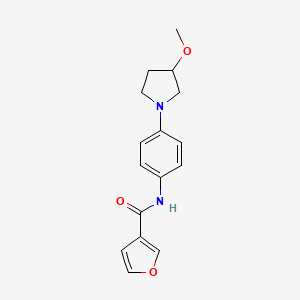
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2565217.png)
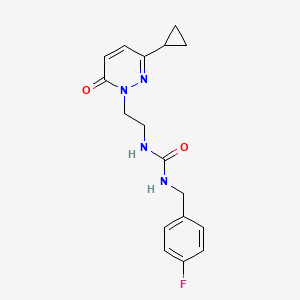
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2565220.png)
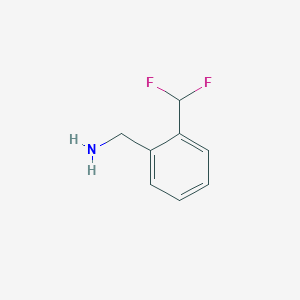
![(3R,5R)-5-Ethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid](/img/structure/B2565223.png)

